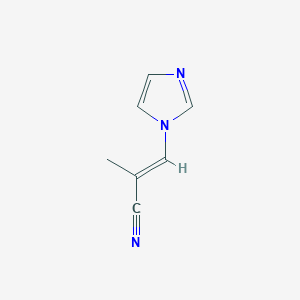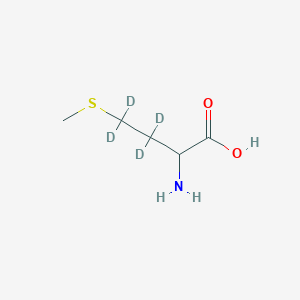
2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group is the part that distinguishes one amino acid from the next .Wissenschaftliche Forschungsanwendungen
Aquaculture Nutrition
DL-Methionine-d4: is utilized in aquaculture to enhance the nutritional value of fish feed. It’s been shown to alleviate the adverse effects of low fishmeal diets on growth and intestinal health of Micropterus salmoides , commonly known as largemouth bass. The compound improves intestinal antioxidant capacity and has anti-inflammatory effects, which are beneficial for fish health .
Antioxidant Capacity Enhancement
The supplementation of DL-Methionine-d4 in fish diets has been associated with increased antioxidant capacity. This is crucial for the overall health and stress resistance of aquatic animals, as it helps in mitigating oxidative stress .
Intestinal Microbiota Modulation
Research indicates that DL-Methionine-d4 can affect the composition of intestinal flora in fish, leading to improved gut health. It increases levels of beneficial bacteria while decreasing harmful ones, thus enhancing the fish’s ability to absorb nutrients and resist pathogens .
Growth Performance Improvement
In Nile tilapia (Oreochromis niloticus ), DL-Methionine-d4 supplementation has been linked to increased growth performance. This is particularly important for commercial aquaculture where growth rates directly correlate with profitability .
Essential Amino Acid Content
DL-Methionine-d4: contributes to the higher content of essential amino acids in the whole body of fish. Essential amino acids are vital for various metabolic processes and the overall well-being of the fish .
Feed Efficiency
The compound has been found to improve feed conversion ratios (FCR) in fish, meaning that less feed is required to achieve the same amount of growth. This application is significant for reducing the costs associated with fish farming .
Wirkmechanismus
Target of Action
DL-Methionine-d4, also known as 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid, is a deuterium-labeled form of DL-Methionine . Methionine is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is used for protein synthesis, including the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate .
Mode of Action
The mode of action of DL-Methionine-d4 is similar to that of DL-Methionine. It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . DL-Methionine, being a precursor to L-cysteine, can help replenish the levels of glutathione, thereby reducing oxidative stress .
Biochemical Pathways
DL-Methionine-d4 is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, SAMe . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of DL-Methionine-d4 and their impact on bioavailability.
Result of Action
DL-Methionine-d4, like DL-Methionine, has oxidative stress defense effects . It can be used for animal natural feed . Additionally, DL-Methionine has been found to have anti-hepatotoxic activity . It is also known to kill H. rostochiensis on potato plants .
Eigenschaften
IUPAC Name |
2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-RRVWJQJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methionine-d4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

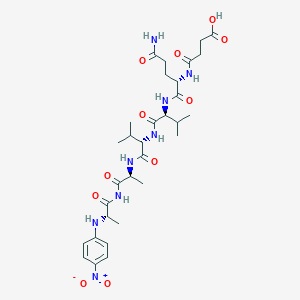
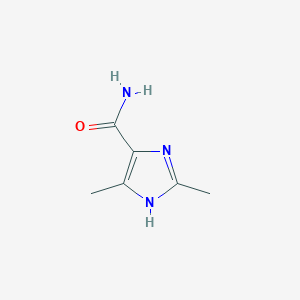
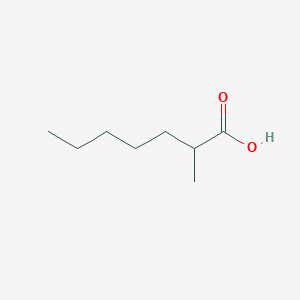
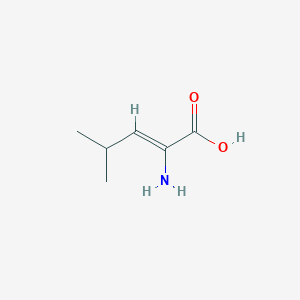

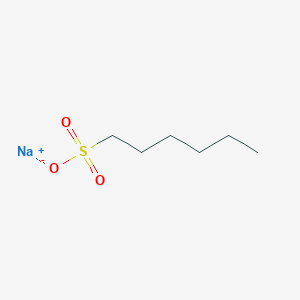
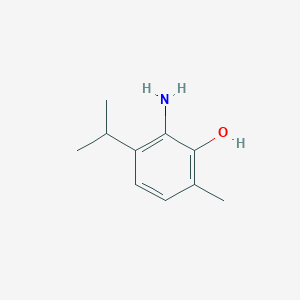
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)
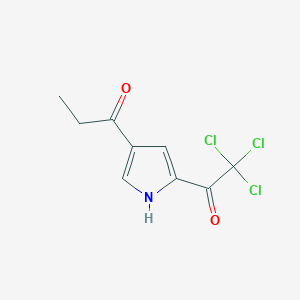

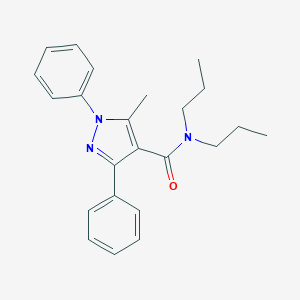
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
